N,2,4,6-tetramethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide

Description

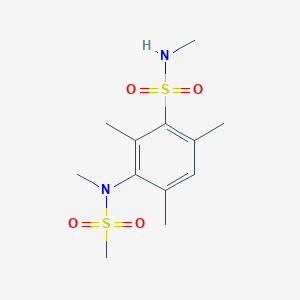

N,2,4,6-Tetramethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with four methyl groups at positions 2, 4, 6, and N, along with a complex N-methylmethylsulfonamido moiety at position 2.

Properties

IUPAC Name |

N,2,4,6-tetramethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O4S2/c1-8-7-9(2)12(20(17,18)13-4)10(3)11(8)14(5)19(6,15)16/h7,13H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFQJLDYGOWNTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N(C)S(=O)(=O)C)C)S(=O)(=O)NC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,4,6-tetramethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide typically involves the sulfonation of a tetramethylbenzene derivative followed by the introduction of the sulfonamide group. The reaction conditions often include the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide, followed by the reaction with a suitable amine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,2,4,6-tetramethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development

- The compound has been investigated for its potential as a drug candidate due to its ability to modulate biological pathways. Its sulfonamide moiety is known for antibacterial properties, making it a candidate for antibiotic development.

-

Biochemical Assays

- N,2,4,6-tetramethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide has been utilized in biochemical assays to study enzyme inhibition mechanisms. Its structural characteristics allow it to interact with various enzymes, providing insights into enzymatic processes.

-

Material Science

- The compound has applications in the development of advanced materials. Its unique chemical structure contributes to the enhancement of polymer properties, particularly in creating thermally stable and chemically resistant materials.

Case Studies

Mechanism of Action

The mechanism of action of N,2,4,6-tetramethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The methyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Comparisons

Key Observations :

- Lipophilicity: The tetramethyl substitution in the target compound enhances lipophilicity compared to analogs like Compound 11 (chlorobenzoyl) or Compound B (quinazolinone), which contain polar groups. This may influence membrane permeability and bioavailability .

- Bioactivity: The N-methylmethylsulfonamido group in the target compound is structurally distinct from the indolylideneamino (Compound 11) or quinazolinone (Compound B) moieties. These differences likely alter binding affinities to biological targets, such as enzymes or receptors.

Pharmacological Activity Comparisons

Key Observations :

- The absence of halogenated or heterocyclic substituents in the target compound may limit its antimicrobial or cytotoxic potency compared to analogs like Compound 11 or 18, where chloro-benzoyl groups enhance activity .

- The methylsulfonamido group in the target compound shares functional similarity with calcium salts containing N-methylmethylsulfonamido-pyrimidine moieties (e.g., ), which are associated with enzyme inhibition (e.g., HMG-CoA reductase).

Biological Activity

N,2,4,6-tetramethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide, a sulfonamide compound, has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a benzene ring with multiple methyl groups and a sulfonamide moiety. Its molecular formula is with a molecular weight of approximately 320.4 g/mol. The presence of the sulfonamide group is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀N₂O₄S |

| Molecular Weight | 320.4 g/mol |

| Density | Not specified |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Recent studies have indicated that sulfonamide derivatives exhibit notable antimicrobial properties. The compound's effectiveness against various bacterial strains has been evaluated through Minimum Inhibitory Concentration (MIC) assays.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial activity of related sulfonamide compounds, it was found that derivatives showed varying degrees of inhibition against Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound demonstrated MIC values ranging from 32 to 128 µg/mL against E. coli and S. aureus .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research indicates that sulfonamides can induce apoptosis in cancer cell lines through various pathways.

Case Study: Apoptotic Mechanisms

In vitro studies on cancer cell lines such as HeLa and MCF-7 revealed that certain sulfonamide derivatives led to significant cell cycle arrest and apoptosis. The mechanism involved the activation of the MAPK/ERK signaling pathway, suggesting that this compound could be developed as a targeted anticancer therapy .

Enzyme Inhibition

Sulfonamides are known for their ability to inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes.

Table 2: Inhibition Potency Against Carbonic Anhydrases

| Compound | hCA I (IC50) | hCA II (IC50) | hCA IX (IC50) |

|---|---|---|---|

| N-methylmethylsulfonamido derivative | 134 nM | 77 nM | 10 nM |

These findings highlight the compound's potential in therapeutic applications targeting carbonic anhydrases .

Q & A

Q. What advanced NMR techniques elucidate dynamic behavior in solution (e.g., rotameric equilibria)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.